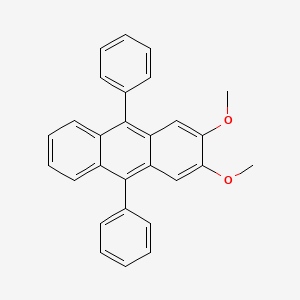

2,3-Dimethoxy-9,10-diphenylanthracene

Description

Properties

CAS No. |

61418-65-3 |

|---|---|

Molecular Formula |

C28H22O2 |

Molecular Weight |

390.5 g/mol |

IUPAC Name |

2,3-dimethoxy-9,10-diphenylanthracene |

InChI |

InChI=1S/C28H22O2/c1-29-25-17-23-24(18-26(25)30-2)28(20-13-7-4-8-14-20)22-16-10-9-15-21(22)27(23)19-11-5-3-6-12-19/h3-18H,1-2H3 |

InChI Key |

OWBQDSPSWHDDTO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C3=CC=CC=C3C(=C2C=C1OC)C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers: 1,4-Dimethoxy-9,10-diphenylanthracene

A positional isomer, 1,4-dimethoxy-9,10-diphenylanthracene, was studied for chemiluminescence efficiency. Catalani and Wilson (1989) demonstrated that its peroxide derivative exhibited lower chemiluminescence quantum yield compared to diphenoyl peroxide, attributed to less favorable electron-transfer pathways due to methoxy group positioning . Key differences include:

- Substitution pattern : Methoxy groups at 1,4-positions reduce conjugation efficiency compared to 2,3-substitution.

- Optical properties : Reduced emission intensity and red-shifted spectra due to altered electronic transitions.

Table 1: Comparison of Methoxy-Substituted Anthracenes

Heteroatom-Substituted Analogs: 2-Aza-9,10-diphenylanthracene

Replacing a carbon atom with nitrogen in the anthracene core yields 2-aza-9,10-diphenylanthracene , which exhibits distinct optoelectronic properties. Studies show:

- Synthetic simplicity : Aza-substituted derivatives can be synthesized via Diels-Alder reactions using strained alkynes, offering a streamlined route compared to traditional PAHs .

- Electrochemical properties: Lower oxidation potentials compared to non-aza analogs, enhancing charge injection in devices.

Table 2: Aza-Substitution Effects

Crystal Polymorphs: 9,10-Diphenylanthracene (DPA)

Unsubstituted 9,10-diphenylanthracene (DPA) exists in two polymorphs: DPA-Melt (P2₁/n space group) and DPA-Solution (C2/c space group). Key differences include:

Table 3: Polymorph Comparison of DPA

| Property | DPA-Melt | DPA-Solution |

|---|---|---|

| Space group | P2₁/n | C2/c |

| Emission λ (nm) | 454 | 468 |

| Thermal stability | Moderate | High |

Brominated and Bulky Derivatives

- 7-Bromo-9,10-diphenylanthracene : Bromine substitution enhances reactivity in cross-coupling reactions, enabling integration into Pt(II) complexes for red phosphorescent OLEDs .

- 2,6-Di-tert-butyl-9,10-diphenylanthracene : Bulky substituents improve thermal stability in polyimides, reducing polar imide concentration and enhancing material durability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,3-Dimethoxy-9,10-diphenylanthracene, and what key reaction conditions influence yield and purity?

- Methodological Answer : The synthesis often involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce phenyl groups to the anthracene core. Cycloaddition reactions with strained alkynes (e.g., benzyne) can also be employed for backbone modification. Critical factors include:

- Catalyst selection : Pd(PPh₃)₄ is commonly used for coupling reactions, with Na₂CO₃ as a base in toluene/water mixtures .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) is essential to isolate the product from byproducts. Neutral alumina may be used for elution in dichloromethane/hexane mixtures .

- Yield optimization : Reaction temperature (e.g., 90–100°C) and stoichiometric ratios (e.g., excess boronate reagents) improve efficiency .

Q. How is this compound characterized using spectroscopic methods, and what spectral markers confirm its structure?

- Methodological Answer :

- ¹H/¹³C NMR : Key markers include aromatic proton resonances (δ 7.1–8.0 ppm) and methoxy group signals (δ ~3.8 ppm). Coupling patterns (e.g., doublets for vinyl protons) help verify substituent positions .

- X-ray crystallography : Resolves spatial arrangements, such as dihedral angles between phenyl and anthracene planes, critical for understanding π-conjugation .

- UV-vis/fluorescence : Absorption maxima (~266–325 nm) and emission profiles validate electronic transitions. Fluorescence quantum yields (PLQY) are measured relative to standards like 9,10-diphenylanthracene in cyclohexane .

Advanced Research Questions

Q. What methodological challenges arise when incorporating nitrogen atoms into the anthracene backbone, and how do these modifications impact optoelectronic properties in OLED applications?

- Methodological Answer :

- Synthetic hurdles : Nitrogen substitution (e.g., aza-analogs) requires precise control over cycloaddition conditions. For example, 3,4-piperidyne intermediates react selectively with anthracene derivatives but may form regioisomers .

- Optoelectronic effects : Nitrogen incorporation reduces HOMO-LUMO gaps, shifting absorption/emission spectra. Electrochemical studies (cyclic voltammetry) reveal altered redox potentials, impacting charge transport in OLEDs. For instance, aza-analogs exhibit higher electron affinity, enhancing electron injection layers .

- Device optimization : Thin-film morphology (analyzed via AFM) and hole-transfer reorganization energies (calculated via DFT) correlate with device efficiency. Sub-optimal film uniformity can reduce luminance .

Q. How do solvent polarity and temperature affect the fluorescence quantum yield of this compound, and what experimental designs optimize these parameters?

- Methodological Answer :

- Solvent screening : Polar solvents (e.g., acetonitrile) may induce aggregation-caused quenching (ACQ), reducing PLQY. Non-polar solvents (e.g., toluene) enhance emission by minimizing intermolecular interactions .

- Temperature control : Low temperatures (e.g., 77 K) stabilize excited states, prolonging fluorescence lifetimes. Temperature-dependent PL studies (using fluorometers with cryogenic setups) quantify thermal quenching rates .

- Quantum yield measurement : Absolute PLQY in solid-state samples requires integrating sphere setups, while solution-phase PLQY is benchmarked against standards like fluorescein (79% in ethanol) .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported NMR data for this compound derivatives synthesized via different routes?

- Methodological Answer :

- Source identification : Impurities (e.g., unreacted intermediates) or regioisomers may cause spectral shifts. Compare coupling constants (e.g., J = 18.4 Hz for vinyl protons) across studies to verify structural consistency .

- Crystallographic validation : X-ray structures resolve ambiguities in substituent positioning, especially when NMR alone is inconclusive .

- Reproducibility protocols : Standardize reaction conditions (solvent purity, catalyst batch) to minimize variability. Collaborative inter-laboratory studies enhance data reliability .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Use N95 respirators, gloves, and eyeshields to avoid inhalation/contact. Ethanol rinses decontaminate spills .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Monitor for color changes (yellow → brown indicates degradation) .

- Waste disposal : Incinerate halogenated byproducts (e.g., from thionyl chloride reactions) in certified facilities to avoid environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.